6-Chloro-5-fluoropyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClFN2O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-fluorouracil with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6-position. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while oxidation can produce a pyrimidine dicarboxylic acid .
Scientific Research Applications
6-Chloro-5-fluoropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.
Materials Science: The compound is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of nucleoside analogs, which are important tools in molecular biology and biochemistry.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate
Uniqueness
6-Chloro-5-fluoropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Biological Activity
6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H2ClFN2O2 with a molecular weight of 176.53 g/mol. The compound features a chloro and fluorine substituent on the pyrimidine ring, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell growth. It has been suggested that compounds with similar structures can interfere with the activity of kinases such as Aurora A, which plays a crucial role in cell division and proliferation .
- Case Studies : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications to the carboxylic acid group significantly impacted potency against cancer cell lines. For example, substituents at specific positions on the pyrimidine ring were shown to enhance or reduce activity .
- Comparison with Standard Treatments : In comparative studies, some pyrimidine derivatives exhibited lower IC50 values than established chemotherapeutics like 5-Fluorouracil (5-FU), indicating potential as effective alternatives or adjuncts in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Spectrum of Activity : Compounds derived from this class have demonstrated efficacy against various pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus .
- Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis or function, similar to other nucleobase analogs .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its chemical structure. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Chloro substitution | Enhances potency against cancer cells |
Fluoro substitution | Increases selectivity for target enzymes |
Position of carboxylic acid | Critical for binding affinity and activity |
These modifications indicate that both the position and type of substituents on the pyrimidine ring significantly influence biological activity.
Properties
IUPAC Name |
6-chloro-5-fluoropyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-4-2(7)3(5(10)11)8-1-9-4/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKNADCFBTSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256785-64-4 |
Source
|
Record name | 6-chloro-5-fluoropyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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